![molecular formula C15H15N3O B14302918 [1-(4-Methoxyphenyl)piperidin-4-ylidene]propanedinitrile CAS No. 120883-66-1](/img/structure/B14302918.png)
[1-(4-Methoxyphenyl)piperidin-4-ylidene]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-Methoxyphenyl)piperidin-4-ylidene]propanedinitrile: is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a methoxyphenyl group and a propanedinitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Methoxyphenyl)piperidin-4-ylidene]propanedinitrile typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Propanedinitrile Group: The propanedinitrile moiety can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: [1-(4-Methoxyphenyl)piperidin-4-ylidene]propanedinitrile can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1-(4-Methoxyphenyl)piperidin-4-ylidene]propanedinitrile is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its activity against various biological targets, including enzymes and receptors .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is being researched as a candidate for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of [1-(4-Methoxyphenyl)piperidin-4-ylidene]propanedinitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Piperidin-4-ol Derivatives: These compounds share a similar piperidine ring structure and have been studied for their potential pharmacological activities.
Piperidin-4-ylidene Derivatives: These derivatives also contain the piperidine ring and are used in various chemical and biological applications.
Uniqueness
What sets [1-(4-Methoxyphenyl)piperidin-4-ylidene]propanedinitrile apart from similar compounds is its unique combination of the methoxyphenyl group and the propanedinitrile moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .
Propiedades
Número CAS |
120883-66-1 |
|---|---|
Fórmula molecular |
C15H15N3O |
Peso molecular |
253.30 g/mol |
Nombre IUPAC |
2-[1-(4-methoxyphenyl)piperidin-4-ylidene]propanedinitrile |
InChI |
InChI=1S/C15H15N3O/c1-19-15-4-2-14(3-5-15)18-8-6-12(7-9-18)13(10-16)11-17/h2-5H,6-9H2,1H3 |
Clave InChI |
JCNYYCJAZWZEKR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2CCC(=C(C#N)C#N)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Naphtho[2,1-b]pyran-3-ol, 2,3-dihydro-](/img/structure/B14302840.png)
![5,5-Dibutyl-5H-benzo[b]phosphindol-5-ium iodide](/img/structure/B14302841.png)
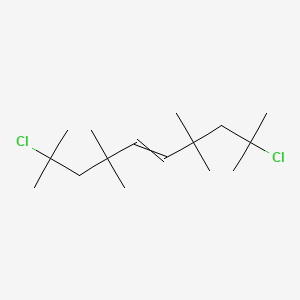
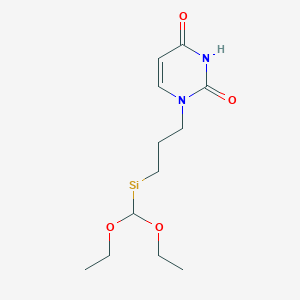
![1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302857.png)
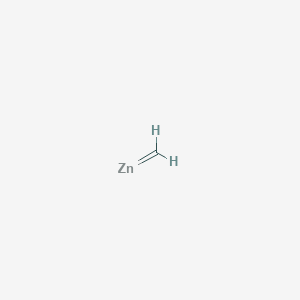
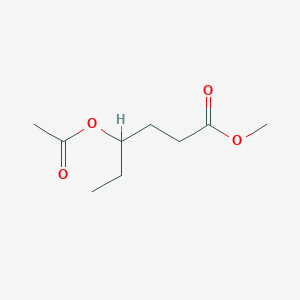
![2-[(4-Nitrophenyl)methylidene]-3-oxo-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B14302874.png)



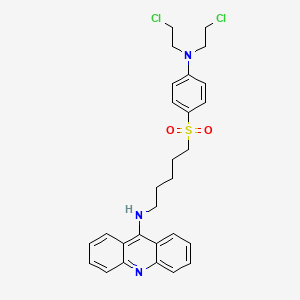
![Acetic acid;[3-(trifluoromethyl)phenyl]methanol](/img/structure/B14302901.png)
![5,5,9,9-Tetramethyl-2-phenoxy-3-sulfanylidene-2-azaspiro[3.5]nonan-1-one](/img/structure/B14302902.png)
